molecular formula C13H18ClNO B2795575 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide CAS No. 852400-04-5

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide

Cat. No. B2795575
M. Wt: 239.74
InChI Key: BREYCRYNLNAGQS-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-methyl-1-phenylbutyl)acetamide” is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.74 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-methyl-1-phenylbutyl)acetamide” consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

Acetamide derivatives, including compounds similar to "2-chloro-N-(3-methyl-1-phenylbutyl)acetamide," have been the subject of extensive research due to their diverse potential applications. For example, Zhou and Shu (2002) detailed the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which involved steps such as acetylation, esterfication, and ester interchange, yielding insights into the structural and chemical properties of acetamide derivatives (Z. Zhong-cheng & Shu Wan-yin, 2002).

Biological Activities

The research on chloroacetamide herbicides provides an example of studying acetamide derivatives for their metabolism and potential effects. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways and potential toxicological implications of such compounds (S. Coleman et al., 2000).

Chemical Properties

Research on the conformation and structure of acetamide derivatives, such as the study by Gowda et al. (2007), who examined 2-chloro-N-(3-methylphenyl)acetamide, provides valuable information on the geometric parameters and molecular interactions of these compounds. This kind of study aids in understanding the physical and chemical behavior of acetamide derivatives under different conditions (B. Gowda et al., 2007).

properties

IUPAC Name

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)8-12(15-13(16)9-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREYCRYNLNAGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide

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